molecular formula C9H12BrNO2 B8472608 2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol

2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol

Cat. No. B8472608
M. Wt: 246.10 g/mol
InChI Key: KHQYNSJWGXSUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Bromo-5-methoxy-pyridin-2-yl)-propan-2-ol

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-(6-bromo-5-methoxypyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H12BrNO2/c1-9(2,12)7-5-4-6(13-3)8(10)11-7/h4-5,12H,1-3H3

InChI Key

KHQYNSJWGXSUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(C=C1)OC)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-iodo-3-methoxy-pyridine (500 mg) is dissolved in dry toluene (5 ml) and thereto is added dropwise 1.6M n-butyllithium in hexane (1 ml) at −78° C. under nitrogen atmosphere, and the mixture is stirred for 1 hour and thereto is added acetone (0.23 ml), and the mixture is stirred overnight. To the reaction solution are added water and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=4:1→3:2) to give 2-(6-bromo-5-methoxy-pyridin-2-yl)-propan-2-ol (197 mg). MS (m/z): 246/248 [M+H]+
Quantity
500 mg
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5 mL
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1 mL
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0.23 mL
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reactant
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